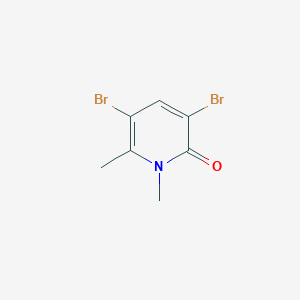

2-甲氧基-4-甲基嘧啶-5-胺

描述

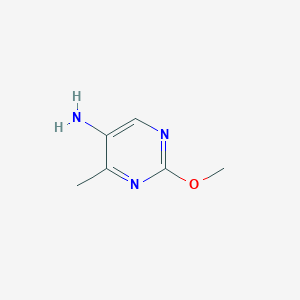

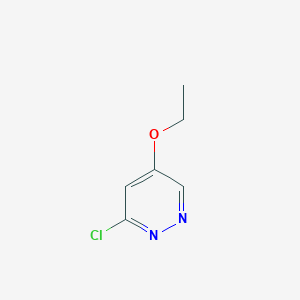

The compound 2-Methoxy-4-methylpyrimidin-5-amine is a pyrimidine derivative that has been studied for various applications, including its role in medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The methoxy and methyl groups attached to the pyrimidine ring influence its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and catalytic systems. For instance, methyl 4-aminopyrrole-2-carboxylates, which are structurally related to pyrimidine derivatives, were synthesized using a FeCl2/Et3N binary catalytic system, demonstrating the potential for catalytic systems in the synthesis of such compounds . Additionally, the synthesis of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines involved a design and synthesis process that yielded compounds with significant anticancer activities . These examples highlight the diverse synthetic routes that can be employed to create pyrimidine derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using FT-IR, FT-Raman, NMR, and DFT calculations, revealing insights into its vibrational modes and geometrical parameters . Similarly, the molecular structure and spectroscopic properties of 2-amino-4-methoxy-6-methylpyrimidine were elucidated using DFT, showing good agreement between theoretical and experimental values .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including rearrangements and nucleophilic substitutions. For instance, the thermal rearrangement of methoxypyrimidines in the presence of triethylamine leads to the formation of N-methyl-2-oxopyrimidines, demonstrating the reactivity of the methoxy group at different positions on the pyrimidine ring . Moreover, the introduction of substituents on the pyrimidine ring can be achieved through nucleophilic reactions, as seen in the synthesis of methyl 4-piperidinopyrrole-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their electronic and spectroscopic characteristics, are crucial for their potential applications. The electronic properties, including HOMO and LUMO energies, dipole moment, and hyperpolarizability, have been calculated for compounds like 2-amino-4-methoxy-6-methylpyrimidine, providing insights into their chemical reactivity and stability . The hydrogen bonding patterns observed in these molecules also affect their solid-state structures and intermolecular interactions, as seen in the crystal structures of various pyrimidine derivatives .

科学研究应用

分子对接和实验分析

一项关于类似化合物 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine 的研究强调了其作为潜在 I1 imidazoline 受体激动剂在治疗高血压中的重要作用。该研究采用实验(FT-IR、FT-Raman、NMR)和理论(DFT)技术来研究分子结构,揭示了理论值和实验值之间的一致性。该研究进一步通过量子力学计算和蛋白质-配体对接研究探索了分子的化学活性区域、稳定性、电荷分布和潜在的抗高血压活性,表明此类化合物具有药学和医学价值 (Aayisha et al., 2019)。

激酶抑制剂的合成

关于 2,4-二取代-5-氟嘧啶的研究,其与 2-甲氧基-4-甲基嘧啶-5-胺共享一个结构核心,重点研究了其在抗癌剂中的生物活性。该研究探索了潜在激酶抑制剂的新合成途径,证明了此类嘧啶衍生物在开发抗癌药物中的重要性。这说明了嘧啶衍生物在药物化学中的多功能性及其在癌症治疗中的潜在应用 (Wada et al., 2012)。

抗 HIV 活性

另一项研究合成了新型 MC-1220 类似物,包括 4,6-二氯-N-甲基嘧啶-2-胺和 4-氯-6-甲氧基-N,N,5-三甲基嘧啶-2-胺衍生物,以评估其对 HIV-1 的活性。研究结果表明,化合物 7 仅通过氟原子取代 CH3 基团与 MC-1220 不同,对 HIV-1 表现出相当的活性,突出了此类化合物在抗逆转录病毒治疗中的潜力 (Loksha et al., 2016)。

5-HT1A 部分激动剂

氨基嘧啶衍生物,特别是针对 5-HT1A 受体的,从高通量筛选作为新型激动剂出现。这些化合物,包括嘧啶结构的修饰,显示出中等效力和代谢稳定性,表明它们在开发受 5-HT1A 受体调节的疾病的治疗剂方面的潜力 (Dounay et al., 2009)。

安全和危害

The safety information for “2-Methoxy-4-methylpyrimidin-5-amine” includes several hazard statements: H302, H315, H319, H335. The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

属性

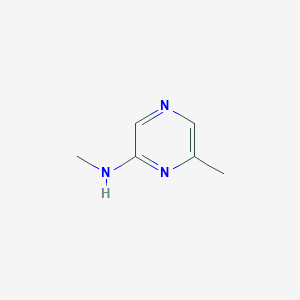

IUPAC Name |

2-methoxy-4-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVMOAYTYONPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717396 | |

| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylpyrimidin-5-amine | |

CAS RN |

908099-97-8 | |

| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)